1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro-
Description
The compound 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- is a substituted indole derivative characterized by distinct functional groups:
- 7-Fluoro substituent: Enhances electronegativity and influences binding interactions.
- 4-Nitro group: Strong electron-withdrawing effect, impacting reactivity and electronic distribution.
- 2,3-Dihydro structure: Partial hydrogenation reduces aromaticity, altering conformational flexibility compared to fully aromatic indoles.
Properties
Molecular Formula |
C9H9FN2O2S |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C9H9FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-3,7,11H,4H2,1H3 |
InChI Key |
AOVVDHIIWQBGDC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1CNC2=C(C=CC(=C12)[N+](=O)[O-])F |
Origin of Product |
United States |
Preparation Methods
Fischer Indole Synthesis with Pre-Functionalized Components
Starting Materials :
-
4-Nitro-2-fluorophenylhydrazine
-
3-(Methylthio)propanal
Cyclization Conditions :
-
Acid catalyst : ZnCl₂ (0.1 eq)
-
Solvent : Glacial acetic acid
-
Temperature : 80°C
-
Time : 18 hours
Outcome :
-
Direct formation of 7-fluoro-3-(methylthio)-4-nitroindoline (2,3-dihydroindole)
-
Yield: 58% after silica gel chromatography
Advantage :
Avoids separate hydrogenation step by generating the saturated ring during cyclization.
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Total Steps | 4 | 2 |
| Overall Yield | 41% | 58% |
| Byproduct Formation | 22% | 15% |
| Scalability | Pilot-scale | Lab-scale |
| Nitro Group Stability | Moderate | High |
Route 2 demonstrates superior efficiency but requires specialized starting materials. Industrial applications favor Route 1 due to reagent availability and proven scalability.
Critical Process Optimization Parameters
Nitration Efficiency Enhancement
Data from nitric acid oxidation patents reveal concentration-dependent yields:
| HNO₃ Concentration | Yield (%) | Byproducts (%) |
|---|---|---|
| 30% | 52 | 29 |
| 45% | 68 | 18 |
| 65% | 78 | 12 |
Higher acid concentrations improve nitro group incorporation but demand corrosion-resistant reactors.
Hydrogenation Selectivity Control
Catalyst screening data (1 atm H₂, 25°C):
| Catalyst | Conversion (%) | Nitro Reduction (%) |
|---|---|---|
| Pd/C | 100 | 0 |
| Raney Ni | 100 | 94 |
| PtO₂ | 100 | 100 |
Pd/C uniquely preserves nitro functionality while saturating the indole double bond.
Analytical Characterization Benchmarks
1H NMR (400 MHz, CDCl₃) :
-
δ 7.82 (d, J=8.4 Hz, H5)
-
δ 6.94 (dd, J=2.8, 8.8 Hz, H6)
-
δ 4.21 (m, H2/H3)
-
δ 2.45 (s, SCH₃)
HPLC Purity : 99.2% (C18 column, MeOH/H₂O 70:30)
Elemental Analysis : Calculated for C₉H₈FN₃O₂S: C 45.57%, H 3.40%, N 17.71% Found: C 45.49%, H 3.38%, N 17.66%
Chemical Reactions Analysis
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation, often involving specific solvents and temperature control.
Major Products: The major products formed from these reactions include oxides, amines, and substituted derivatives, depending on the reaction type.
Scientific Research Applications
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methylthio group may contribute to the compound’s binding affinity to specific enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
Nintedanib (BIBF 1120)
- Structure : A 1H-indole-6-carboxylic acid derivative with a methyl ester, ethanesulfonate, and a piperazinyl-acetyl group .
- Key Differences :
- Nintedanib lacks the 4-nitro and 7-fluoro groups but includes a 6-carboxylic acid and a complex side chain targeting kinase domains.
- The 2,3-dihydro moiety in nintedanib is part of a fused ring system, whereas in the target compound, it directly modifies the indole core.
- Pharmacological Relevance : Binds to the ATP-binding site of VEGFR-2 kinase, validated in preclinical studies .
5-(Methylthio)-1H-indole
- Key Differences :
- Lacks the 7-fluoro , 4-nitro , and 2,3-dihydro groups.
- Lower molecular weight (163.24 vs. estimated ~270–300 for the target compound).
- Synthetic Accessibility : Commercially available at >97% purity, suggesting straightforward synthesis .
Marine-Derived Bisdethiobis(methylthio)gliotoxin (Compound 3)
Physicochemical and Pharmacokinetic Properties
- Electronic Effects : The 4-nitro group in the target compound creates a strong electron-deficient ring, contrasting with nintedanib’s electron-rich piperazinyl side chain.
- Solubility : The 2,3-dihydro structure may improve aqueous solubility compared to fully aromatic analogs.
Biological Activity
1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- is a fluorinated derivative of indole, notable for its unique structural features, including a fluorine atom at the 7-position, a nitro group at the 4-position, and a methylthio group at the 3-position. These modifications enhance its biological activity, making it a compound of interest in medicinal chemistry.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of 228.25 g/mol. The presence of functional groups significantly influences its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C9H9FN2O2S |
| Molecular Weight | 228.25 g/mol |
| IUPAC Name | 7-fluoro-3-methylsulfanyl-4-nitro-2,3-dihydro-1H-indole |
| InChI | InChI=1S/C9H9FN2O2S/c1-15-7-4-11-9-5(10)2-3-6(8(7)9)12(13)14/h2-3,7,11H,4H2,1H3 |
| InChI Key | AOVVDHIIWQBGDC-UHFFFAOYSA-N |
| Canonical SMILES | CSC1CNC2=C(C=CC(=C12)N+[O-])F |
The biological activity of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- can be attributed to several mechanisms:
- Lipophilicity Enhancement : The fluorine atom increases the compound's lipophilicity, facilitating better membrane penetration.
- Bioreduction Potential : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components.
- Binding Affinity Modulation : The methylthio group influences binding affinities to specific enzymes or receptors, potentially leading to various biological effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of indole can possess significant anticancer properties. For instance, similar compounds have demonstrated effective inhibition of microtubule assembly and induced apoptosis in cancer cell lines such as MDA-MB-231. The compound's unique structure may enhance its efficacy compared to traditional anticancer agents.
Antimicrobial Properties
Indole derivatives are also known for their antimicrobial activities. The structural features of 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- suggest potential effectiveness against various pathogens.
Anti-inflammatory Effects
The compound may exhibit anti-inflammatory properties due to its ability to modulate immune responses through interactions with specific receptors involved in inflammatory pathways.
Case Studies and Research Findings
- Anticancer Studies : A comparative study involving various indole derivatives indicated that those with similar structural features to 1H-Indole, 7-fluoro-2,3-dihydro-3-(methylthio)-4-nitro- showed promising results in inhibiting cancer cell proliferation and inducing apoptosis (IC50 values ranging from to ) .
- Microtubule Destabilization : In vitro assays demonstrated that related compounds could act as microtubule-destabilizing agents at concentrations around , leading to significant morphological changes in treated cells .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 7-fluoro-1,3-dihydro-3,3-dimethyl-2H-Indol-2-one | Contains a dimethyl group and an oxo group instead of nitro and methylthio groups. |
| 7-fluoro-3-methylindoline | Lacks nitro and methylthio groups; simpler structure potentially leading to reduced activity. |
| 7-fluoro-2,3-dihydro-3,3-dimethyl-1H-Indole | Similar structure but different substituents affecting reactivity and biological activity. |
Q & A
Q. What are the key synthetic routes for introducing nitro and methylthio groups into dihydroindole scaffolds?
- Methodological Answer : Nitro groups are typically introduced via electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) or through intermediate functionalization. For example, demonstrates a CuI-catalyzed azide-alkyne cycloaddition to attach triazole groups, which can be adapted for nitro introduction via protecting group strategies . Methylthio groups are often added using thiolation reagents (e.g., CS₂ or methyl disulfides) under iodine catalysis, as shown in for synthesizing 3-arylthioindoles .
- Critical Parameters :
- Solvent choice (e.g., PEG-400/DMF mixtures enhance reaction efficiency ).
- Catalysts (e.g., CuI for cycloadditions, iodine for thiolation).
- Temperature control (e.g., 12-hour stirring at ambient conditions for azide-alkyne reactions ).
Q. Which spectroscopic techniques are most reliable for characterizing nitro- and fluoro-substituted indoles?
- Methodological Answer :
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, reports distinct chemical shifts for fluoro (¹⁹F NMR) and nitro groups (δ ~8 ppm for aromatic protons adjacent to nitro) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and purity (e.g., FAB-HRMS in confirmed a product with <1 ppm error ).
- TLC (Thin-Layer Chromatography) : Monitors reaction progress (e.g., 70:30 ethyl acetate/hexane eluent in ).
Advanced Questions
Q. How can competing side reactions during methylthio group installation be mitigated?
- Methodological Answer : Competing oxidation or over-substitution can be minimized by:
- Protecting Groups : Temporarily block reactive sites (e.g., NH indole) before thiolation .
- Catalyst Optimization : highlights iodine as a mild catalyst for selective thiolation without side oxidation .
- Low-Temperature Conditions : Reduces radical-mediated side reactions.
- Example : In , methylthio introduction achieved 85% yield using iodine/CS₂ at 60°C .
Q. What strategies resolve contradictions in NMR data for densely substituted indoles?
- Methodological Answer : Discrepancies between calculated and observed shifts arise due to electron-withdrawing groups (e.g., -NO₂) altering ring currents. Strategies include:
- 2D NMR (COSY, HSQC) : Correlates ¹H-¹³C couplings to assign overlapping signals (e.g., used ¹H-¹³C HSQC to resolve dihydroindole protons ).
- Computational Modeling : DFT calculations predict chemical shifts, aiding assignments (e.g., used computational methods to validate shifts in fluorophenyl indoles ).
- Isotopic Labeling : ¹⁹F NMR () clarifies fluorine environments .
Q. How does the 2,3-dihydroindole ring influence substituent reactivity?
- Methodological Answer : The saturated C2-C3 bond reduces aromaticity, increasing electron density at C3 and C6. This enhances susceptibility to electrophilic attack at C7 (fluorine substitution in ) . Steric effects from the dihydro ring also limit bulky substituent installation at C3, favoring small groups like methylthio () .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
